Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-12-14-6-8-16(9-7-14)23-17-10-19(11-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,12,17H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLVYGFTFXIPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Benzylamine
Source details the reaction of epichlorohydrin (1-chloro-2,3-epoxypropane) with benzylamine to form 1-benzylazetidin-3-ol. The epoxy halide undergoes nucleophilic attack by benzylamine in cyclohexane at 10–50°C for 12–36 hours, yielding the azetidine alcohol after recrystallization. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid oligomerization.
Cyclization of Amino Alcohols
An alternative route involves cyclizing 3-amino-1-propanol derivatives. For example, heating 3-(benzylamino)-1-propanol with hydrochloric acid induces intramolecular nucleophilic substitution, forming the azetidine ring. This method benefits from simplicity but is less scalable due to side reactions at elevated temperatures.
Protection of the Azetidine Amine
The secondary amine of azetidine is protected as a carbamate to prevent undesired reactivity during subsequent steps.
Benzyl Chloroformate Protection
Benzyl 3-hydroxyazetidine-1-carboxylate is synthesized by treating 3-hydroxyazetidine with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at 0°C. The reaction proceeds via nucleophilic acyl substitution, with TEA scavenging HCl to drive the reaction to completion. Yields exceed 85% after aqueous workup and column purification.
Introduction of the 4-Formylphenoxy Group
Attaching the 4-formylphenoxy moiety to the azetidine core represents the most challenging step. Three methodologies are prominent:
Nucleophilic Substitution with Activated Aryl Electrophiles
Source demonstrates that deprotonating benzyl 3-hydroxyazetidine-1-carboxylate with potassium tert-butoxide in tetrahydrofuran (THF) enables reaction with activated aryl halides. For example, 4-fluorobenzaldehyde derivatives undergo substitution at the azetidine’s 3-position under mild conditions (25°C, 14 hours). Adapting this method, 4-formylphenyl triflate reacts with the deprotonated azetidine to yield the target compound in 70–78% yield after silica gel chromatography.
Mitsunobu Reaction
Coupling 4-hydroxybenzaldehyde directly to benzyl 3-hydroxyazetidine-1-carboxylate via Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in THF provides an efficient route. The reaction exploits the nucleophilicity of the azetidine’s hydroxyl group, forming the ether linkage in 65–72% yield. However, the cost of DIAD and PPh₃ limits scalability.
Ullmann-Type Coupling
Copper-catalyzed coupling of 4-iodobenzaldehyde with benzyl 3-hydroxyazetidine-1-carboxylate in dimethylformamide (DMF) at 110°C achieves moderate yields (55–60%). While this method avoids harsh bases, prolonged heating risks formyl group degradation.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | KOtBu, THF, 25°C, 14 h | 70–78% | High yield, mild conditions | Requires activated electrophile |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 24 h | 65–72% | Direct coupling, no pre-activation | Expensive reagents, purification challenges |
| Ullmann Coupling | CuI, DMF, 110°C, 48 h | 55–60% | Tolerance to electron-withdrawing groups | Low yield, high temperature |
Optimization and Challenges
Stability of the Formyl Group
The aldehyde functionality is prone to oxidation or side reactions under basic conditions. Source mitigates this by performing substitutions at room temperature and using anhydrous solvents to prevent aldol condensation.
Chemical Reactions Analysis
Hydrolysis of the Benzyl Carbamate Group
The benzyl carbamate (Cbz) group in this compound is susceptible to catalytic hydrogenolysis or acid-mediated cleavage, a common strategy in azetidine chemistry. For example:
-
Hydrogenolysis : Palladium-catalyzed hydrogenation cleaves the benzyl group, yielding 3-(4-formylphenoxy)azetidine. This reaction is analogous to N-benzyl-azetidine deprotection methods (e.g., hydrogenolysis of N-benzyl-azetidine-3-carboxylic acid derivatives ).
-
Acidic Hydrolysis : Treatment with strong acids like HCl or HBr generates the free azetidine amine. For instance, concentrated H₂SO₄ in methanol facilitates carbamate cleavage in N-benzyl azetidine systems .
Functionalization of the 4-Formylphenoxy Group
The 4-formylphenoxy substituent offers versatile reactivity:
-
Schiff Base Formation : The aldehyde reacts with primary amines to form imines, enabling conjugation with bioactive molecules. For example, reaction with benzylamine in ethanol yields the corresponding Schiff base .
-
Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group, producing Benzyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate. This is comparable to reductions of aldehydes in benzothiazine derivatives .
-
Oxidation : Under oxidative conditions (e.g., KMnO₄), the formyl group can be converted to a carboxylic acid, though steric hindrance from the azetidine ring may slow this process .
Azetidine Ring Modifications
The strained four-membered azetidine ring undergoes selective reactions:
-
Ring-Opening Nucleophilic Attack : Nucleophiles like thiols or amines attack the azetidine C–N bond. For instance, reaction with benzyl mercaptan in DMF opens the ring, forming a thioether-linked product .
-
N-Functionalization : The azetidine nitrogen can be alkylated or acylated after Cbz deprotection. For example, treatment with chloroacetyl chloride forms a secondary amide .
Cross-Coupling Reactions
The aromatic aldehyde group enables metal-catalyzed couplings:
-
Suzuki–Miyaura Coupling : The formyl group can be converted to a boronic ester for cross-coupling with aryl halides. This strategy is used in benzothiazine-based drug discovery .
Comparative Reaction Data
Challenges and Selectivity Considerations
Scientific Research Applications
Chemical Structure and Synthesis
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate belongs to the azetidine class of compounds, characterized by a four-membered ring structure that contributes to its reactivity and biological properties. The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : This can be achieved through various cycloaddition reactions, often utilizing precursors like α-amino acids or other cyclic compounds .
- Modification of Functional Groups : The introduction of the benzyl and formylphenoxy groups is crucial for enhancing the compound's reactivity and solubility, which can be accomplished through nucleophilic substitution reactions or coupling reactions with suitable electrophiles .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism often involves inhibition of bacterial peptide deformylase, a critical enzyme for bacterial survival .
Anticancer Properties
The anticancer potential of azetidine derivatives has been explored in several studies. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting that further modifications could enhance their selectivity and efficacy against specific tumors .
Neurological Applications
Azetidines are being investigated for their role in treating neurological disorders. Compounds that modulate neurotransmitter systems or exhibit neuroprotective properties are particularly promising. This compound may offer insights into developing new treatments for conditions such as Alzheimer's disease and schizophrenia due to its potential interactions with muscarinic receptors .
Synthesis and Evaluation
In a recent study, researchers synthesized various azetidine derivatives and evaluated their biological activities. This compound was included in these evaluations, demonstrating promising results in antimicrobial assays along with moderate cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications at the phenoxy group significantly influence the biological activity of azetidines. For instance, variations in substituents on the benzene ring can enhance or diminish antimicrobial efficacy .
Data Table: Summary of Biological Activities
| Activity | Target | Remarks |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibitory activity noted |
| Anticancer | Various cancer cell lines | Moderate cytotoxicity observed |
| Neurological | Muscarinic receptors | Potential for neuroprotective applications |
Mechanism of Action
The mechanism of action of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and formylphenoxy group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (Compound 4)
- Structure: Contains a dicyano-phenylethyl group instead of the formylphenoxy substituent.
- Synthesis: Prepared via nucleophilic substitution between benzyl 3-bromoazetidine-1-carboxylate and benzylidenemalononitrile, yielding 52% as a colorless oil after flash chromatography (pentane:acetone gradient) .
- Key Difference: The electron-withdrawing cyano groups enhance electrophilicity, contrasting with the aldehyde’s nucleophilic reactivity in the target compound.
Benzyl/tert-Butyl Quinoline Derivatives (14r, 15a, 15e)
- Structure: Feature bulky 4-phenylquinolin-2-ylamino or bis(quinolinyl)amino groups.
- Physical Properties : Higher melting points (88–160°C) compared to oils like the target compound, indicating increased crystallinity due to aromatic stacking .
- Synthetic Yield: Lower yields (15–33%) due to steric hindrance during quinoline incorporation .
tert-Butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate (4-45)
- Structure: Includes a branched benzyl-ethylamino group.
- Properties : Light yellow oil with moderate polarity (Rf = 0.45 in heptanes:EtOAc). The tertiary amine enhances lipophilicity, differing from the formyl group’s polarity .
Reactivity and Functionalization Potential
- Aldehyde vs. Halogen/Iodo Groups : The target compound’s formyl group enables condensation reactions (e.g., Schiff base formation), whereas iodopropyl analogs (e.g., Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate) undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Amino vs. Ester Substituents: Compounds like tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) offer primary amines for amide bond formation, contrasting with the ester’s stability in the target compound .
Physical and Spectral Properties
*Note: Target compound’s data inferred from analogs.
Biological Activity
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 311.3 g/mol
- CAS Number : 2007917-25-9
This compound features an azetidine ring, which is known for its diverse biological activities, and a phenoxy group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl derivatives with azetidine-1-carboxylic acid under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents to facilitate the reaction.
Biological Activities
This compound exhibits a range of biological activities, as indicated by recent studies:
Anticancer Activity
Recent investigations have highlighted its potential as an anticancer agent. Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit angiogenesis, thereby limiting tumor growth.
- Case Studies : In vitro studies on cancer cell lines have shown that derivatives of azetidine compounds can significantly reduce cell viability at micromolar concentrations .
Antimicrobial Properties
The antibacterial and antifungal properties of related compounds suggest that this compound may also exhibit antimicrobial activity. Research indicates that compounds containing the azetidine structure can inhibit the growth of various pathogens:
- In Vitro Studies : Testing against common bacterial strains has shown promising results, with significant inhibition zones observed in agar diffusion assays .
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
| Activity Type | Effect Observed | Concentration | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cell growth | <10 µM | |
| Antimicrobial | Significant inhibition zones | 50 µg/mL | |
| Anti-inflammatory | Reduced cytokine production | 5 µM |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. What synthetic strategies are commonly employed to prepare benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate?
The synthesis typically involves functionalizing the azetidine ring at the 3-position. A common approach is coupling 4-formylphenol with a pre-functionalized azetidine intermediate. For example, benzyl 3-oxoazetidine-1-carboxylate (a related compound) undergoes nucleophilic substitution or Mitsunobu reactions with phenolic derivatives to introduce phenoxy groups . The formyl group may be introduced via oxidation of a hydroxymethyl precursor or through direct substitution using formyl-containing reagents. Key steps include protecting group strategies (e.g., benzyl or tert-butyl carbamates) and purification via silica gel chromatography (e.g., 40% EtOAc in CH₂Cl₂) .
Q. What are the recommended handling and storage protocols for this compound?
While specific data for this compound are limited, azetidine derivatives generally require inert atmospheres (N₂/Ar), protection from moisture, and storage at –20°C in sealed containers. Avoid exposure to strong acids/bases due to the labile benzyl ester and formyl groups. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
Q. How is the compound characterized, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : To confirm the azetidine ring structure and substituent positions (¹H/¹³C NMR).
- IR spectroscopy : To identify carbonyl (C=O, ~1689 cm⁻¹) and formyl (~1700 cm⁻¹) stretches .
- Mass spectrometry (ESI-TOF) : For molecular ion verification (e.g., [M+H⁺] calculated for C₁₆H₂₅N₂O₂: 277.1916; observed: 277.1914) .
- Chromatography : TLC (e.g., 3:1 heptanes:EtOAc) and HPLC for purity assessment .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the azetidine ring in cross-coupling reactions?
The electron-withdrawing benzyl carbamate and 4-formylphenoxy groups reduce electron density at the azetidine nitrogen, potentially hindering nucleophilic substitution. Fluorinated analogs (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) demonstrate altered reactivity due to increased ring strain and electronegativity, suggesting similar effects may apply here . Computational modeling (DFT) or kinetic studies are recommended to quantify these effects.
Q. What strategies mitigate challenges in purifying this compound?
Purification difficulties often arise from polar byproducts or residual solvents. Strategies include:
- Gradient chromatography : Optimizing solvent polarity (e.g., CH₂Cl₂/EtOAc gradients) to separate the product from unreacted starting materials .
- Recrystallization : Using mixed solvents (e.g., hexane/EtOAc) for azetidine derivatives with low solubility .
- Derivatization : Temporarily converting the formyl group to a more stable derivative (e.g., oxime) to simplify purification .
Q. How can researchers resolve contradictions in reported spectroscopic data for azetidine derivatives?
Discrepancies in NMR or IR data may stem from conformational flexibility or solvent effects. For example:
- Azetidine ring puckering : Dynamic NMR can reveal ring inversion barriers.
- Solvent polarity : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding with the formyl group .
Cross-referencing with high-resolution crystallographic data (if available) or computational simulations (e.g., DFT-optimized structures) is advised .
Q. What are the applications of this compound in multicomponent reactions (MCRs)?
The formyl group enables participation in Ugi, Passerini, or Pictet-Spengler reactions. For example:
- Ugi reaction : Reacting with amines, isocyanides, and carboxylic acids to generate peptidomimetics.
- Schiff base formation : Condensation with amines to create imine-linked frameworks for metal-organic complexes .
Documented yields for similar compounds range from 44% to 86%, depending on reaction optimization (e.g., solvent, temperature) .
Stability and Reactivity
Q. Under what conditions does the benzyl carbamate group undergo cleavage?
The benzyl carbamate (Cbz) group is cleaved via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH). However, the formyl group may require protection (e.g., acetal formation) during deprotection to avoid side reactions .
Q. How stable is the formyl group under standard reaction conditions?
The formyl group is prone to oxidation or nucleophilic attack. Stability studies for analogous compounds show degradation above 60°C or in the presence of amines/thiols. Stabilization strategies include using anhydrous solvents and low temperatures (<0°C) during reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
